molecular formula C8H15NO2S2 B070575 Ethyl 3-[bis(methylsulfanyl)methylideneamino]propanoate CAS No. 168140-60-1

Ethyl 3-[bis(methylsulfanyl)methylideneamino]propanoate

Cat. No.: B070575
CAS No.: 168140-60-1
M. Wt: 221.3 g/mol
InChI Key: FVRAMGAROSTBKT-UHFFFAOYSA-N
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Description

Ethyl 3-[bis(methylsulfanyl)methylideneamino]propanoate is a chemical compound with the molecular formula C8H15NO2S2 and a molecular weight of 221.34 g/mol. This compound is characterized by the presence of bis(methylsulfanyl)methylidene and amino groups attached to a propanoate backbone. It is used in various chemical and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-[bis(methylsulfanyl)methylideneamino]propanoate typically involves the reaction of ethyl 3-aminopropanoate with bis(methylsulfanyl)methylidene compounds under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and may require a catalyst to facilitate the formation of the desired product. The reaction conditions, including temperature and time, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors and continuous flow systems. The process is designed to ensure consistent quality and efficiency, with stringent quality control measures in place to monitor the purity and composition of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[bis(methylsulfanyl)methylideneamino]propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the bis(methylsulfanyl) groups to thiols.

    Substitution: Nucleophilic substitution reactions can replace the amino group with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reactions are typically carried out under controlled conditions, with specific temperatures and solvents chosen to optimize the reaction outcomes.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of the original compound. These products have distinct properties and can be used in different applications.

Scientific Research Applications

Ethyl 3-[bis(methylsulfanyl)methylideneamino]propanoate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 3-[bis(methylsulfanyl)methylideneamino]propanoate involves its interaction with specific molecular targets and pathways. The bis(methylsulfanyl) groups can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The compound’s structure allows it to participate in various biochemical reactions, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-aminopropanoate: A precursor in the synthesis of ethyl 3-[bis(methylsulfanyl)methylideneamino]propanoate.

    Bis(methylsulfanyl)methylidene compounds: Used in the synthesis of various derivatives with similar properties.

Uniqueness

This compound is unique due to its combination of bis(methylsulfanyl) and amino groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

ethyl 3-[bis(methylsulfanyl)methylideneamino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2S2/c1-4-11-7(10)5-6-9-8(12-2)13-3/h4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVRAMGAROSTBKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCN=C(SC)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90447708
Record name AGN-PC-0NCHPP
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90447708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

168140-60-1
Record name AGN-PC-0NCHPP
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90447708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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